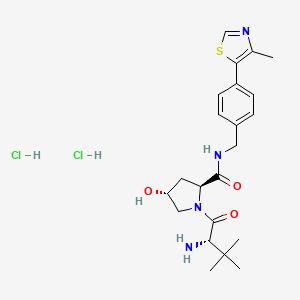
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromomethyl group and a chloro substituent on the benzene ring, along with a dimethylamino group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide typically involves the bromination of 5-chloro-N,N-dimethylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The hydrobromide salt is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
科学研究应用
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in biochemical research and drug development.
相似化合物的比较
Similar Compounds
- 2-(bromomethyl)-5-chloroaniline
- 2-(bromomethyl)-5-chloro-N-methylaniline
- 2-(bromomethyl)-5-chloro-N,N-diethylaniline
Uniqueness
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is unique due to the presence of both the bromomethyl and dimethylamino groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide involves the reaction of 2-(chloromethyl)-5-chloro-N,N-dimethylaniline with hydrobromic acid to form the hydrobromide salt of the desired compound.", "Starting Materials": [ "2-(chloromethyl)-5-chloro-N,N-dimethylaniline", "Hydrobromic acid" ], "Reaction": [ "Add 2-(chloromethyl)-5-chloro-N,N-dimethylaniline to a round-bottom flask", "Add hydrobromic acid to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum to obtain 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide" ] } | |
CAS 编号 |
2408957-71-9 |
分子式 |
C9H12Br2ClN |
分子量 |
329.5 |
纯度 |
91 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



